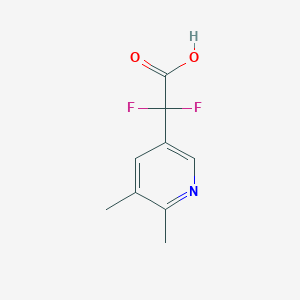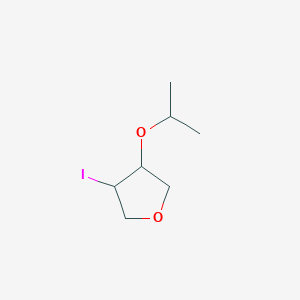
3-Iodo-4-(propan-2-yloxy)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4-(propan-2-yloxy)oxolane is an organic compound with the molecular formula C(_7)H(_13)IO(_2) It is characterized by the presence of an iodine atom attached to an oxolane ring, which is further substituted with a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-(propan-2-yloxy)oxolane typically involves the iodination of a suitable oxolane precursor. One common method is the reaction of 4-(propan-2-yloxy)oxolane with iodine in the presence of a strong oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-(propan-2-yloxy)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated oxolane compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields 4-(propan-2-yloxy)oxolane-3-ol, while oxidation can produce this compound-2-one.
Scientific Research Applications
3-Iodo-4-(propan-2-yloxy)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Iodo-4-(propan-2-yloxy)oxolane involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The propan-2-yloxy group can enhance the compound’s solubility and stability, facilitating its interaction with biological membranes and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-(propan-2-yloxy)oxolane
- 3-Chloro-4-(propan-2-yloxy)oxolane
- 3-Fluoro-4-(propan-2-yloxy)oxolane
Uniqueness
Compared to its halogenated analogs, 3-Iodo-4-(propan-2-yloxy)oxolane is unique due to the larger atomic radius and higher polarizability of the iodine atom. This results in distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H13IO2 |
|---|---|
Molecular Weight |
256.08 g/mol |
IUPAC Name |
3-iodo-4-propan-2-yloxyoxolane |
InChI |
InChI=1S/C7H13IO2/c1-5(2)10-7-4-9-3-6(7)8/h5-7H,3-4H2,1-2H3 |
InChI Key |
RSKHUTAFXZWNTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1COCC1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B13288799.png)
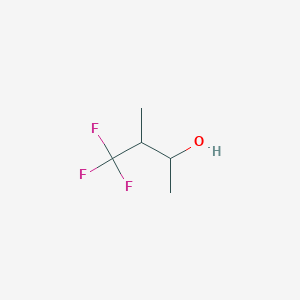
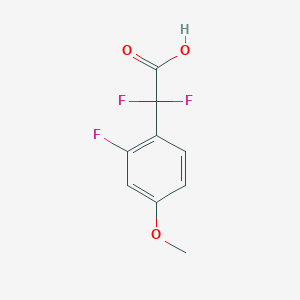
![4-[(Azetidin-3-yloxy)methyl]benzonitrile](/img/structure/B13288822.png)
![2-Methyl-7-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13288830.png)
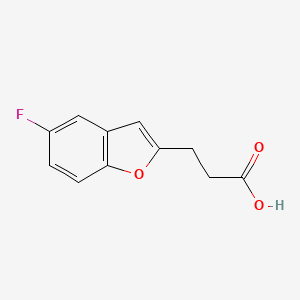



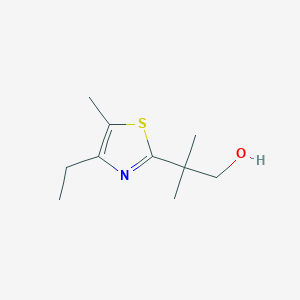
![2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol](/img/structure/B13288855.png)
![1-{[(2-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13288859.png)
